molecular formula C12H10F3N3O2S B12444005 N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12444005
M. Wt: 317.29 g/mol
InChI Key: MCNRPJLXOKHHBO-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine-derived glycine analog characterized by a trifluoromethyl group at position 4, a 2-thienyl substituent at position 6, and an N-methylated glycine moiety. Its molecular formula is C₁₂H₁₀F₃N₃O₂S, with a molecular weight of 317.29 g/mol .

Properties

Molecular Formula

C12H10F3N3O2S

Molecular Weight

317.29 g/mol

IUPAC Name

2-[methyl-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C12H10F3N3O2S/c1-18(6-10(19)20)11-16-7(8-3-2-4-21-8)5-9(17-11)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)

InChI Key

MCNRPJLXOKHHBO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity . The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thienyl and pyrimidinyl groups may contribute to binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution at the Pyrimidine Ring

Thienyl Positional Isomers
  • N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Molecular formula: C₁₂H₁₀F₃N₃O₂S Molecular weight: 317.29 g/mol . Key difference: The thienyl group is attached at position 3 instead of position 2.
Non-Methylated Glycine Analogs
  • N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
    • Molecular formula: C₁₁H₈F₃N₃O₂S
    • Molecular weight: 303.26 g/mol .
    • Key difference: Absence of the N-methyl group reduces lipophilicity, which may impact membrane permeability and metabolic stability.

Aromatic Substituent Variations

Phenyl vs. Thienyl Substituents
  • N-Methyl-N-[6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Molecular formula: C₁₅H₁₄F₃N₃O₂ Molecular weight: 325.29 g/mol .
  • N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

    • Molecular formula: C₁₄H₁₁F₃N₄O₄
    • Molecular weight: 356.26 g/mol .
    • Key difference: The nitro group introduces strong electron-withdrawing effects, which could modulate reactivity in nucleophilic environments.
Heterocyclic Replacements
  • N-[6-(2-furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
    • Molecular formula: C₁₁H₈F₃N₃O₃
    • Molecular weight: 287.20 g/mol .
    • Key difference: The furyl group, being less polarizable than thienyl, may reduce π-π stacking interactions in protein binding sites.

Functional Group Modifications

Methylation Effects
  • N-Methyl-N-[6-(benzo-[b]-thiophen-3-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Molecular formula: C₁₆H₁₂F₃N₃O₂S Molecular weight: 367.35 g/mol .
Methoxy and Dimethoxy Derivatives
  • N-Methyl-N-[6-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
    • Molecular formula: C₁₆H₁₆F₃N₃O₄
    • Molecular weight: 371.32 g/mol .
    • Key difference: Methoxy groups enhance solubility via hydrogen bonding but may reduce blood-brain barrier penetration.

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Features Reference
N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₂H₁₀F₃N₃O₂S 317.29 2-thienyl, N-methyl
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₂H₁₀F₃N₃O₂S 317.29 3-thienyl, N-methyl
N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₁H₈F₃N₃O₂S 303.26 2-thienyl, non-methylated
N-Methyl-N-[6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₅H₁₄F₃N₃O₂ 325.29 m-tolyl, N-methyl
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₄H₁₁F₃N₄O₄ 356.26 4-nitrophenyl, N-methyl
N-Methyl-N-[6-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₆H₁₆F₃N₃O₄ 371.32 3,5-dimethoxyphenyl, N-methyl

Research Implications

  • Electronic Effects : The trifluoromethyl group enhances metabolic stability and electronegativity, while thienyl/furyl groups modulate π-orbital interactions .
  • Solubility and Bioavailability : Methylation (e.g., N-methyl) increases lipophilicity, whereas methoxy groups improve aqueous solubility .
  • Structure-Activity Relationships (SAR) : Positional isomerism (2- vs. 3-thienyl) and aromatic substituent bulk significantly influence target selectivity .

Biological Activity

N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H10F3N3O2S
  • Molecular Weight : 325.29 g/mol
  • CAS Number : 1820603-71-1

The compound features a pyrimidine ring substituted with a thiophene moiety and trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and altered electronic properties.

Research has indicated that compounds with similar structures often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes. The interaction of pyrimidine derivatives with GPCRs can modulate pathways related to inflammation and cellular signaling .
  • Liver X Receptors (LXRs) : Some studies suggest that related compounds may activate LXRs, which are involved in lipid metabolism and inflammatory responses. This activation can lead to the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

Preliminary studies have shown that compounds similar to this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity TypeTarget OrganismReference
Pyrimidine DerivativeAntimicrobialStaphylococcus aureus
Thieno[2,3-d]pyrimidineAntimicrobialEscherichia coli

These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.

Anti-inflammatory Effects

Research on related thieno[2,3-d]pyrimidine derivatives has demonstrated significant anti-inflammatory effects. For example, compounds were shown to reduce the expression of inflammatory markers in stimulated macrophages. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Case Studies

  • In Vitro Studies : In cell line experiments, this compound was tested for its ability to inhibit the production of pro-inflammatory cytokines. Results indicated a dose-dependent reduction in TNF-α levels upon treatment with the compound.
  • In Vivo Studies : Animal models of induced inflammation showed that administration of this compound resulted in decreased inflammation markers in tissues, suggesting potential therapeutic applications for inflammatory diseases.

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